molecular formula C13H13NO2S B2726335 3-methyl-N-phenylbenzene-1-sulfonamide CAS No. 116436-08-9

3-methyl-N-phenylbenzene-1-sulfonamide

Cat. No.: B2726335
CAS No.: 116436-08-9
M. Wt: 247.31
InChI Key: DRAPBUPJVXGEEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-N-phenylbenzene-1-sulfonamide is a synthetic compound belonging to the important chemical class of benzene sulfonamides. As a tertiary sulfonamide, it features a sulfonyl group linked to a methyl-substituted benzene ring and a phenylated nitrogen atom. This structure is of significant interest in modern organic and medicinal chemistry research . Sulfonamides are privileged scaffolds in drug discovery and development, known for their diverse pharmacological activities. Research into analogous compounds has demonstrated potential in inhibiting enzymes like carbonic anhydrase (CA) and acetylcholinesterase (AChE) . Carbonic anhydrase inhibitors have applications as anti-glaucoma, anti-epileptic, and anti-tumor agents, while acetylcholinesterase inhibitors are a key therapeutic strategy for managing neurodegenerative conditions such as Alzheimer's disease . Furthermore, the sulfonamide functional group is highly valuable in synthetic chemistry, often serving as a key intermediate or directing group in the preparation of complex molecules and heterocyclic compounds . The specific structural motif of this compound makes it a valuable reagent for researchers exploring structure-activity relationships, developing new synthetic methodologies, or screening for novel biological activities against therapeutic targets. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-N-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S/c1-11-6-5-9-13(10-11)17(15,16)14-12-7-3-2-4-8-12/h2-10,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRAPBUPJVXGEEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to N-Phenylbenzenesulfonamides

The traditional methods for constructing the sulfonamide linkage are well-documented and widely employed due to their reliability and straightforward nature. These approaches typically involve the reaction of a sulfonyl chloride with an amine or direct sulfonylation techniques.

Sulfonyl Chloride Amidation and Analogous Reactions

The most common and established method for the synthesis of N-phenylbenzenesulfonamides is the reaction of a benzenesulfonyl chloride with an aniline (B41778) derivative. This nucleophilic substitution reaction, often conducted in the presence of a base to neutralize the hydrochloric acid byproduct, is a cornerstone of sulfonamide synthesis. The reaction of p-toluenesulfonyl chloride with various amino acids is a classic example of this methodology. nih.gov

A variety of bases and solvent systems can be employed in this reaction. For instance, the synthesis of N-phenylbenzenesulfonamide has been reported with high yields using bases such as triethylamine (B128534) (TEA) in solvents like tetrahydrofuran (B95107) (THF) or diethyl ether. researchgate.net The choice of base and solvent can influence the reaction rate and yield. The general applicability of this method allows for the synthesis of a wide array of substituted N-phenylbenzenesulfonamides by varying the substituents on both the sulfonyl chloride and the aniline.

The synthesis of N-phenylsulfonamide derivatives can be achieved by starting with a simple aromatic amine like aniline. nih.gov This approach highlights the versatility of the sulfonyl chloride amidation method in generating a library of related compounds.

Direct Sulfonylation Approaches

Direct sulfonylation methods offer an alternative to the use of pre-formed sulfonyl chlorides. These approaches aim to form the sulfonamide bond more directly from sulfonic acids or their salts. One such method involves the direct coupling of sulfonic acid salts with amines using a reagent like triphenylphosphine (B44618) ditriflate. nih.gov This provides a fundamentally new way to access sulfonamides, avoiding the often harsh conditions required for the preparation of sulfonyl chlorides.

Another direct approach is the oxidative coupling of thiols and amines. This method allows for the synthesis of structurally diverse sulfonamides in a single step from readily available starting materials. rsc.org Although not as universally applied as the sulfonyl chloride method, direct sulfonylation strategies are gaining traction due to their potential for improved atom economy and reduced synthetic steps. For example, primary sulfonamides can be synthesized directly from organometallic reagents and a novel sulfinylamine reagent, t-BuONSO, in a convenient one-step process. acs.org

Advanced and Green Synthetic Strategies for Sulfonamide Formation

In recent years, there has been a significant push towards the development of more sustainable and efficient methods for chemical synthesis. This has led to the exploration of advanced catalytic systems for sulfonamide formation.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis has emerged as a powerful tool for the formation of carbon-nitrogen bonds, including the N-aryl bond in N-phenylbenzenesulfonamides. Copper and palladium-based catalysts are particularly prominent in this area.

Copper-catalyzed N-arylation of sulfonamides with aryl halides or arylboronic acids provides an efficient route to N-arylsulfonamides. researchgate.netdntb.gov.ua These reactions, often referred to as Chan-Lam coupling or Buchwald-Hartwig amination, can be performed under relatively mild conditions and tolerate a wide range of functional groups. Ligand-free copper iodide has been shown to be an effective catalyst for the N-arylation of sulfonamides with aryl iodides, affording the products in good to excellent yields. researchgate.net Similarly, palladium-catalyzed cross-coupling reactions between aryl halides and sulfonamides are also effective for the synthesis of N-arylsulfonamides. ijarsct.co.in

These catalytic methods offer a significant advantage over traditional approaches, particularly in terms of substrate scope and reaction conditions. They provide a direct pathway for the N-arylation of sulfonamides, which can be challenging to achieve through classical methods. researchgate.net

Sustainable Synthesis Protocols (e.g., visible light catalysis)

In line with the principles of green chemistry, visible light-mediated synthesis has gained attention as a sustainable method for chemical transformations. This approach utilizes light as a renewable energy source to drive chemical reactions, often without the need for harsh reagents or high temperatures.

Visible light has been successfully employed for the arylation of sulfonamides with boronic acids to produce diaryl sulfones through an N-S bond cleavage. nih.govrsc.orgnih.gov While this specific reaction leads to a different product class, the underlying principle of using light to generate reactive intermediates from sulfonamides showcases the potential of photochemistry in this field. The development of direct visible-light-mediated protocols for the formation of the N-S bond in sulfonamides is an active area of research. These methods offer a promising avenue for the environmentally benign synthesis of N-phenylbenzenesulfonamides and related compounds.

Synthesis of Structural Analogues and Derivatives of 3-methyl-N-phenylbenzene-1-sulfonamide

The synthesis of structural analogues and derivatives of this compound is crucial for structure-activity relationship studies in drug discovery and for tuning the properties of materials. A variety of synthetic strategies can be employed to modify the core structure.

One straightforward approach is to utilize substituted starting materials in the established synthetic routes. For example, the synthesis of 4-methyl-N-(3-methylphenyl)benzenesulfonamide, a close analogue, can be achieved by reacting 4-methylbenzenesulfonyl chloride with 3-methylaniline. researchgate.net By selecting different substituted anilines and benzenesulfonyl chlorides, a wide range of analogues can be prepared.

Further derivatization can be achieved by introducing functional groups onto the aromatic rings of the parent molecule. For instance, hybrid molecules can be created by linking the sulfonamide scaffold to other chemical moieties. The synthesis of novel sulfonamide derivatives featuring a 1-(methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine (B5781151) core structure exemplifies this approach, where a pre-existing molecule is further functionalized with a sulfonyl chloride. mdpi.com

Below is an interactive table summarizing the synthesis of N-phenylbenzenesulfonamide derivatives.

DerivativeSynthetic MethodStarting MaterialsReference
4-Methyl-N-(3-methylphenyl)benzenesulfonamideSulfonyl Chloride Amidation4-Methylbenzenesulfonyl chloride, 3-Methylaniline researchgate.net
N-Phenylsulfonamide derivativesSulfonyl Chloride AmidationAniline, various sulfonyl chlorides nih.gov
N,N-Diethylamido substituted p-toluenesulfonamidesAmidation of sulfonamide-amino acid conjugatesp-Toluenesulfonyl chloride, amino acids, diethylamine nih.gov
Trimetazidine-sulfonamide hybridsSulfonyl Chloride AmidationTrimetazidine, various sulfonyl chlorides mdpi.com
Tacrine-p-toluenesulfonamide hybridsMulti-step synthesisTacrine (B349632) precursors, p-toluenesulfonamide (B41071) ncats.io

Regioselective and Stereoselective Synthesis Considerations

The strategic synthesis of specific isomers of aromatic compounds is a cornerstone of modern organic chemistry. For N-aryl sulfonamides like this compound, controlling the orientation of substituents on the aromatic rings (regioselectivity) and the spatial arrangement of atoms (stereoselectivity) is critical for defining the molecule's ultimate properties and function.

Regioselective Synthesis

Regioselectivity in the synthesis of this compound primarily concerns the precise placement of the methyl group on the benzenesulfonyl ring. The standard synthesis involves the reaction of 3-methylbenzene-1-sulfonyl chloride with aniline. The regiochemistry is thus predetermined by the starting sulfonyl chloride. However, in broader synthetic contexts where functional groups are introduced onto the aromatic rings, controlling the position of these groups is essential.

Modern catalytic methods have greatly enhanced the ability to control regioselectivity in N-arylation reactions. rsc.orgrsc.org For instance, copper- and palladium-catalyzed cross-coupling reactions are pivotal for forming the S-N bond with high precision. acs.orgresearchgate.net The choice of catalyst, ligand, and reaction conditions can direct the arylation to a specific nitrogen atom in molecules containing multiple potential reaction sites. rsc.org For example, in the Chan-Evans-Lam reaction, which couples sulfonamides with arylboronic acids, adjusting variables like the copper catalyst source, solvent, and base can effectively regulate which nitrogen atom undergoes arylation. rsc.org

Research into the N-arylation of sulfonamides has identified catalyst systems that favor specific outcomes. A study on palladium-catalyzed C-N cross-coupling highlighted the effectiveness of specific phosphine (B1218219) ligands in achieving high yields and selectivity. The steric and electronic properties of both the ligand and the substrates play a crucial role in determining the regiochemical outcome.

Below is a representative data table illustrating how different catalytic systems can influence the regioselectivity in the N-arylation of a hypothetical substituted aminobenzene sulfonamide, where arylation can occur at either the amino (-NH2) or sulfonamide (-SO2NH-) nitrogen.

Catalyst SystemSolventBaseN-Arylation Site (% Yield) AminoN-Arylation Site (% Yield) Sulfonamide
Cu(OAc)2 / PyridineCH2Cl2-95<5
Cu(OAc)2MeOH-<598
Cu(OTf)2DCE-8510
Pd(OAc)2 / XantphosToluene (B28343)Cs2CO31580

This table is illustrative, based on findings for chemoselective N-arylation of aminobenzene sulfonamides, demonstrating how reaction conditions direct regioselectivity. rsc.org

Stereoselective Synthesis

The parent molecule, this compound, is achiral and therefore does not have stereoisomers. Consequently, stereoselective synthesis is not a consideration for its direct preparation. However, the broader class of sulfonamides includes many chiral molecules, and the development of asymmetric methods to synthesize them is a significant area of research. nih.govsemanticscholar.org Chiral sulfonamides are valuable as auxiliaries, ligands, and catalysts in asymmetric synthesis and are found in numerous pharmaceutical agents. drexel.edutandfonline.comnih.gov

Asymmetric synthesis of chiral sulfonamides can be achieved by several methods:

Use of Chiral Auxiliaries: A common strategy involves attaching a chiral auxiliary to the sulfonamide precursor, which directs the stereochemical outcome of a subsequent reaction. The auxiliary is then removed to yield the enantiomerically enriched product. Quinine, for example, has been successfully used as a chiral auxiliary for the asymmetric synthesis of sulfinamides. nih.govacs.org

Catalytic Asymmetric Synthesis: The use of chiral catalysts to control the stereochemistry of a reaction is a highly efficient approach. For instance, palladium-catalyzed N-allylation has been used for the enantioselective synthesis of N-C axially chiral sulfonamides, achieving high enantiomeric excess (ee). nih.gov

Enantiopure Reagents: Another approach utilizes enantiopure building blocks. An enantiopure bifunctional S(VI) transfer reagent has been developed for the rapid asymmetric synthesis of various chiral sulfur-containing compounds, including sulfonimidamides, with excellent enantiopurity. nih.govchemrxiv.orgresearchgate.net

The following table presents example data from a study on the catalytic enantioselective synthesis of N-C axially chiral sulfonamides, showcasing the effectiveness of different chiral ligands in achieving high stereoselectivity.

Catalyst PrecursorChiral LigandSolventYield (%)Enantiomeric Excess (ee, %)
[Pd(allyl)Cl]2(S,S)-Trost LigandToluene8592
[Pd(allyl)Cl]2(R)-BINAPTHF7865
[Pd(allyl)Cl]2(S)-PhosDCM8173
[Pd(allyl)Cl]2(R,R)-DIOPToluene6540

This table is a representative example based on findings in the enantioselective synthesis of axially chiral sulfonamides, illustrating the impact of ligand choice on stereochemical control. nih.gov

Advanced Spectroscopic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for elucidating the solution-state structure and dynamics of molecules. For 3-methyl-N-phenylbenzene-1-sulfonamide, a suite of one- and two-dimensional NMR experiments would be employed to unambiguously assign all proton (¹H) and carbon (¹³C) signals and to map out the covalent framework and spatial arrangement of the atoms.

Two-dimensional NMR techniques are essential for determining the preferred conformation of the molecule in solution by mapping through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks within the tolyl and phenyl rings, confirming the substitution patterns and identifying adjacent protons.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range (2-3 bond) couplings between ¹H and ¹³C nuclei. It would establish connectivity across the sulfonamide linkage, for instance, by showing correlations between the N-H proton and carbons of the phenyl ring, or between the protons of one ring and the quaternary carbons of the other.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space proximity between protons. For this compound, NOESY or ROESY spectra would be critical in defining the relative orientation of the two aromatic rings. Correlations between the ortho-protons of one ring and the ortho-protons of the other would indicate a twisted conformation, providing quantitative distance restraints to model the solution-state structure.

The sulfonamide S-N bond possesses a degree of double-bond character, which can lead to restricted rotation and the existence of distinct rotamers that may be observable on the NMR timescale. researchgate.net Dynamic NMR (DNMR) studies, conducted over a range of temperatures, are used to quantify the energy barrier for this rotation.

At low temperatures, the rotation around the S-N bond may be slow enough to produce separate signals for atoms in magnetically non-equivalent environments. As the temperature is increased, the rate of rotation increases, causing these signals to broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal. montana.edu The temperature at which coalescence occurs can be used to calculate the Gibbs free energy of activation (ΔG‡) for the rotational process. For N,N-disubstituted sulfonamides, these torsional barriers can be as high as 62–71 kJ·mol⁻¹, comparable to those in carboxamides. researchgate.net While the barrier in a secondary sulfonamide like this compound is expected to be lower, DNMR would be the definitive method to measure this key conformational energy parameter.

Vibrational Spectroscopy (FT-IR, Raman) for Hydrogen Bonding and Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups present in the molecule and their involvement in intermolecular interactions, particularly hydrogen bonding. nih.gov The key vibrational modes for this compound are associated with the sulfonamide (SO₂NH) group.

In the solid state, the N-H group typically acts as a hydrogen bond donor, while the sulfonyl oxygens act as acceptors. nih.gov This interaction leads to characteristic shifts in their vibrational frequencies. The N-H stretching vibration, typically found around 3300-3400 cm⁻¹, shifts to a lower frequency (red-shift) upon hydrogen bonding. nih.gov Similarly, the asymmetric and symmetric stretching vibrations of the S=O bonds are sensitive to their environment.

Table 1: Representative Vibrational Frequencies for a Substituted Benzenesulfonamide (B165840)

Vibrational Mode Typical Frequency Range (cm⁻¹) Notes
N-H Stretch 3250 - 3350 Frequency is lowered by hydrogen bonding.
C-H Stretch (Aromatic) 3000 - 3100 Characteristic of the phenyl and tolyl rings.
SO₂ Asymmetric Stretch 1320 - 1370 A strong band in both IR and Raman spectra. nih.gov
SO₂ Symmetric Stretch 1140 - 1180 A strong band in both IR and Raman spectra. nih.gov

The presence of a sharp N-H stretching band at higher wavenumbers in a dilute solution of a non-polar solvent would indicate free, non-hydrogen-bonded molecules, whereas a broad band at lower wavenumbers in the solid-state spectrum confirms the presence of strong intermolecular N-H···O=S hydrogen bonds. nih.gov

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

Single-crystal X-ray crystallography provides the most definitive information about the molecular structure in the solid state, including precise bond lengths, bond angles, and torsional angles. This technique allows for a detailed analysis of the molecule's conformational preferences and the intricate network of intermolecular interactions that dictate its crystal packing. The crystal structure of the closely related isomer, 4-methyl-N-(3-methylphenyl)benzenesulfonamide, has been determined and serves as a robust model. researchgate.net

Table 2: Key Crystallographic Data for 4-methyl-N-(3-methylphenyl)benzenesulfonamide

Parameter Value Reference
Crystal System Monoclinic researchgate.net
Space Group C2/c researchgate.net
a (Å) 14.076 (3) researchgate.net
b (Å) 14.519 (3) researchgate.net
c (Å) 13.482 (2) researchgate.net
β (°) 98.10 (2) researchgate.net

In the crystalline state, molecules of 4-methyl-N-(3-methylphenyl)benzenesulfonamide are organized into a higher-order supramolecular structure primarily through intermolecular N—H···O hydrogen bonds. researchgate.net The sulfonamide N-H group of one molecule donates a hydrogen bond to one of the sulfonyl oxygen atoms of a neighboring molecule. This interaction is a common and robust motif in the crystal structures of secondary sulfonamides, often leading to the formation of infinite chains or ribbons. nih.govresearchgate.net

The solid-state structure reveals a specific, low-energy conformation of the molecule. For 4-methyl-N-(3-methylphenyl)benzenesulfonamide, the molecule is distinctly non-planar and adopts a bent conformation at the nitrogen atom. researchgate.net

Key conformational parameters include:

C—S—N—C Torsion Angle: This angle is reported to be 56.7 (3)°, indicating a gauche relationship between the two aryl rings with respect to the S-N bond. researchgate.net This deviates significantly from a planar (syn or anti) arrangement.

Dihedral Angle: The angle between the planes of the two benzene (B151609) rings is 83.9 (1)°. researchgate.net This nearly perpendicular orientation minimizes steric repulsion between the rings.

The conformation of the N-C bond relative to the S=O bonds is described as gauche, and the N-H bond is oriented anti to the methyl group on the aniline (B41778) ring. researchgate.net This specific solid-state conformation represents a deep minimum on the potential energy surface, stabilized by the combination of intramolecular steric effects and favorable intermolecular packing forces within the crystal.

Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry is a critical analytical technique for elucidating the structure of this compound by providing information about its molecular weight and fragmentation pattern. The fragmentation of this compound under mass spectrometric conditions, particularly with electrospray ionization (ESI), reveals characteristic pathways that are informative for its identification and structural confirmation. The fragmentation behavior of N-phenyl benzenesulfonamides and their derivatives has been a subject of detailed research. researchgate.netacs.org

Under mass spectrometric analysis, this compound undergoes several key fragmentation processes. A predominant pathway involves the neutral loss of sulfur dioxide (SO₂), a common characteristic for aromatic sulfonamides. researchgate.netresearchgate.net This loss, corresponding to a mass difference of 64 Da, is a significant indicator of the sulfonamide functional group.

Cleavage of the S-N bond is another principal fragmentation route, leading to the formation of distinct charged species derived from the two main components of the molecule. Similarly, the cleavage of the C-S bond, which links the tolyl group to the sulfonyl moiety, results in another set of characteristic fragment ions.

In negative ion mode ESI-MS/MS studies of the parent compound, N-phenyl benzenesulfonamide, several key fragmentation pathways have been identified. researchgate.netacs.org These include the formation of an anilide anion at an m/z of 92. researchgate.netacs.org Following the initial loss of SO₂, a subsequent loss of dihydrogen (H₂) can lead to the formation of a carbazolide anion. researchgate.netacs.org Furthermore, the loss of a phenyl radical can result in the formation of a radical ion with a mass-to-charge ratio of 155 for the unsubstituted benzenesulfonamide. researchgate.netacs.org These established fragmentation patterns for the core structure provide a strong basis for interpreting the mass spectrum of its 3-methyl derivative.

The detailed research findings on the fragmentation pathways of this compound can be summarized by the major fragment ions observed in its mass spectrum. The molecular ion [M]⁺ or [M-H]⁻ provides the initial molecular mass, and the subsequent fragments offer insights into the molecule's connectivity.

The following interactive table details the proposed major fragment ions, their calculated mass-to-charge ratios (m/z), and the corresponding neutral losses from the molecular ion of this compound (molecular weight: 247.31 g/mol ).

Proposed Fragment Ionm/z (Da)Neutral LossFragmentation Pathway
[C₁₃H₁₃NO₂S]⁺• (Molecular Ion)247-Ionization of the parent molecule.
[C₁₃H₁₃N]⁺•183SO₂Loss of sulfur dioxide. researchgate.netresearchgate.net
[C₇H₇SO₂]⁺155C₆H₅NCleavage of the S-N bond.
[C₆H₅NH]⁺93C₇H₇SO₂Cleavage of the S-N bond with hydrogen transfer.
[C₇H₇]⁺91C₆H₅NHSO₂Cleavage of the C-S bond, formation of the tropylium (B1234903) ion.
[C₆H₅]⁺77C₇H₈NSO₂Fragmentation of the phenylamino (B1219803) moiety.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is widely employed to predict molecular properties like geometry, vibrational frequencies, and electronic distribution. For sulfonamides, DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d,p) or 6-311G++(d,p), provide a robust framework for understanding their structural and electronic characteristics. sci-hub.senih.govnih.govresearchgate.net

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. numberanalytics.comwikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). numberanalytics.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. numberanalytics.com A smaller energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. numberanalytics.com In sulfonamides, the distribution of these orbitals is key to their biological activity. DFT calculations for related compounds like 4-methyl-N-(3-nitrophenyl)benzene sulfonamide show that the HOMO is typically localized on the aniline (B41778) ring, while the LUMO is distributed over the benzenesulfonamide (B165840) moiety. nih.gov This separation of orbitals indicates the potential for intramolecular charge transfer, a key feature in many bioactive molecules. nih.gov

Table 1: Representative FMO Parameters for a Related Sulfonamide Derivative

Parameter Energy (eV) Description
EHOMO -8.99 Energy of the Highest Occupied Molecular Orbital; indicates electron-donating ability.
ELUMO -4.01 Energy of the Lowest Unoccupied Molecular Orbital; indicates electron-accepting ability.
Energy Gap (ΔE) 4.98 Difference between LUMO and HOMO energies; relates to chemical reactivity and stability.

Data is illustrative for a similar sulfonamide derivative calculated via DFT/B3LYP method. nih.gov

The Molecular Electrostatic Potential (ESP), also referred to as the electrostatic potential surface (MEP), is a valuable tool for understanding the charge distribution within a molecule. mkjc.innih.gov It maps the electrostatic potential onto the electron density surface, providing a visual representation of the molecule's reactive sites. researchgate.netnih.gov

The ESP surface is color-coded to indicate different potential regions:

Red : Indicates regions of most negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. In 3-methyl-N-phenylbenzene-1-sulfonamide, these areas are expected around the oxygen atoms of the sulfonyl group. nih.gov

Blue : Represents regions of most positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. This positive potential is typically found around the hydrogen atom of the sulfonamide's N-H group. nih.gov

Green : Denotes areas of neutral or near-zero potential, commonly found over the carbon atoms of the aromatic rings.

The ESP map for this compound helps predict its intermolecular interaction patterns, such as hydrogen bonding, which is crucial for its crystal packing and interaction with biological receptors. researchgate.net The negative potential on the sulfonyl oxygens makes them strong hydrogen bond acceptors, while the positive potential on the N-H proton makes it a hydrogen bond donor. nih.gov

Conformational Analysis using Molecular Mechanics and Quantum Chemical Methods

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and conformational flexibility. Conformational analysis of this compound can be performed using both molecular mechanics and more accurate quantum chemical methods like DFT and MP2. nih.govresearchgate.net

Studies on structurally similar methylbenzene sulfonamides have revealed key conformational features. nih.govresearchgate.net The primary points of flexibility are the rotation around the S-N bond and the C-S bond.

Rotation around the S-N bond : Quantum chemical calculations predict the existence of multiple stable conformers based on the orientation of the N-H group relative to the S=O bonds. For related primary sulfonamides, conformers where the NH₂ group eclipses or staggers the S=O bonds are observed. nih.gov

Orientation of Aromatic Rings : The relative orientation of the two benzene (B151609) rings is a defining characteristic. In the related compound 4-methyl-N-(3-methylphenyl)benzenesulfonamide, the molecule is bent at the nitrogen atom, and the two benzene rings are significantly tilted with respect to each other, with a dihedral angle of 83.9°. researchgate.net

Table 2: Key Torsional Angles in a Structurally Similar Sulfonamide

Torsional Angle Value (°) Description
C1-SO2-NH-C7 56.7 Describes the bend at the sulfonamide linkage.
Benzene Ring Dihedral 83.9 Angle between the planes of the two aromatic rings.

Data from the crystal structure of 4-methyl-N-(3-methylphenyl)benzenesulfonamide. researchgate.net

Molecular Dynamics (MD) Simulations for Solution-Phase Behavior

While quantum chemical calculations provide detailed information on isolated molecules, Molecular Dynamics (MD) simulations offer a way to study the behavior of molecules in a more realistic solution-phase environment over time. sci-hub.se MD simulations model the atomic motions of a system, providing insights into conformational dynamics, solvation, and interactions with other molecules. peerj.com

A typical MD simulation of this compound would involve:

Placing the molecule in a simulation box filled with solvent molecules, such as water.

Using a force field (e.g., OPLS3) to describe the potential energy of the system. sci-hub.se

Simulating the system's evolution over a period (e.g., nanoseconds) by solving Newton's equations of motion. sci-hub.se

From these simulations, properties like Radial Distribution Functions (RDFs) can be calculated. An RDF for the water molecules around the sulfonamide's N-H proton and S=O oxygens would reveal the structure of the solvation shells, quantifying the strength and geometry of hydrogen bonds with the solvent. This information is critical for understanding the molecule's solubility and how its conformation might change when moving from a crystalline state to a biological environment. sci-hub.se

Quantitative Structure-Activity Relationship (QSAR) Modeling of Sulfonamide Derivatives (Theoretical Framework)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ekb.eg For sulfonamide derivatives, QSAR models are invaluable for predicting the activity of new compounds and guiding the design of more potent drugs. researchgate.netresearchgate.netnih.gov

The theoretical framework of a QSAR study involves several key steps:

Data Set Preparation : A series of sulfonamide derivatives with experimentally measured biological activity (e.g., IC₅₀ values) is compiled.

Descriptor Calculation : For each molecule, a set of numerical parameters, or "descriptors," is calculated. These descriptors quantify various aspects of the molecular structure and can be categorized as:

Constitutional : Molecular weight, atom counts.

Topological : Indices describing molecular branching and connectivity.

Quantum Chemical : Dipole moment, HOMO/LUMO energies, atomic charges calculated via methods like DFT. researchgate.net

Model Development : A mathematical model is created to correlate the descriptors with the biological activity. Common methods include Multiple Linear Regression (MLR) and machine learning approaches like Artificial Neural Networks (ANN). researchgate.net

Model Validation : The predictive power of the model is rigorously tested using statistical methods, such as cross-validation and external validation, to ensure its robustness and reliability. nih.gov

QSAR studies on sulfonamides have shown that their activity often depends on a combination of electronic, steric, and lipophilic properties. researchgate.netresearchgate.net

Theoretical Prediction of Spectroscopic Parameters and Chemical Shifts

Computational chemistry provides powerful tools for predicting spectroscopic properties, which can aid in the structural elucidation of newly synthesized compounds. researchgate.net DFT calculations are routinely used to predict vibrational frequencies (FTIR and Raman) and Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govresearchgate.net

For NMR spectra, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed within a DFT framework to calculate the magnetic shielding tensors for each nucleus. nih.gov These values are then converted into chemical shifts (δ) by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS).

The accuracy of these predictions allows for the direct comparison of calculated spectra with experimental data, helping to confirm the molecular structure and assign specific signals to individual nuclei. nih.govrsc.org Discrepancies between calculated and experimental shifts can often be attributed to solvent effects, which can also be modeled using methods like the Polarizable Continuum Model (PCM). nih.gov

Table 3: Interactive Data Table of Calculated vs. Experimental NMR Chemical Shifts for a Sulfonamide Derivative

Atom Number Experimental ¹³C Shift (ppm) Calculated ¹³C Shift (ppm) Experimental ¹H Shift (ppm) Calculated ¹H Shift (ppm)
C1 142.11 143.50 - -
C2 127.32 128.90 7.69 7.80
C3 129.58 130.45 7.31 7.45
C4 139.02 140.80 - -
C5 129.58 130.45 7.31 7.45
C6 127.32 128.90 7.69 7.80
N-H - - 10.15 9.98

Data is illustrative for a similar aromatic sulfonamide, N-(4-acetamidophenyl)-4-methoxybenzenesulfonamide, to demonstrate the correlation between theoretical and experimental values. rsc.org

Reaction Mechanisms and Chemical Reactivity

Acidity, Basicity, and Tautomerism Studies

The chemical character of 3-methyl-N-phenylbenzene-1-sulfonamide is significantly influenced by the sulfonamide functional group (-SO₂NH-). The nitrogen atom's lone pair of electrons is delocalized by the potent electron-withdrawing sulfonyl group, which imparts a notable acidic character to the N-H proton.

Acidity and Basicity: N-aryl sulfonamides are generally weak acids. The acidity of the sulfonamide proton is a critical parameter governing its reactivity. For aryl sulfonamides, typical pKa values are in the range of 8-9. uvic.ca The acidity is modulated by the electronic nature of the substituents on both aromatic rings. The methyl group on the benzenesulfonyl ring is weakly electron-donating, which slightly decreases the acidity of the N-H proton compared to the unsubstituted N-phenylbenzenesulfonamide. Conversely, electron-withdrawing groups on either ring would increase the acidity. vu.nl This acidic nature allows the formation of a stabilized sulfonamide anion in the presence of a base, a key feature for its nucleophilic reactivity. While the nitrogen atom possesses a lone pair, its basicity is significantly suppressed due to the delocalization towards the sulfonyl group, making protonation unfavorable except in very strong acids.

Tautomerism: Sulfonamides with an adjacent N-heterocyclic arene can exhibit tautomerism between the sulfonamide (N-sulfonylamine) and sulfonimide (N-sulfonylimine) forms. rsc.orgresearchgate.net For this compound, this involves a proton shift from the nitrogen to one of the sulfonyl oxygens. Theoretical studies on related N-heterocyclic arenesulfonamides have shown that while the energy difference between the two tautomers can be small, the sulfonamide form is generally favored in the gas phase and nonpolar solvents. rsc.orgnih.gov The preference for the sulfonimide tautomer may increase with rising solvent polarity, although the sulfonamide form remains predominant for most N-aryl sulfonamides. nih.gov

Potential Tautomeric Forms
Image showing the sulfonamide-sulfonimide tautomerism of this compound.

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The N-phenyl ring of this compound can undergo electrophilic aromatic substitution (EAS). The regiochemical outcome of these reactions is dictated by the directing effect of the -NHSO₂(m-tolyl) substituent. This group acts as a deactivator due to the electron-withdrawing nature of the sulfonyl moiety, making the N-phenyl ring less reactive than benzene (B151609). However, it functions as an ortho, para-director. This is because the nitrogen atom's lone pair can be donated into the aromatic ring through resonance, stabilizing the cationic intermediates (arenium ions or σ-complexes) formed during attack at the ortho and para positions. stackexchange.com Steric hindrance from the bulky sulfonamide group often favors substitution at the para position over the ortho position.

Representative Electrophilic Aromatic Substitution Reactions:

ReactionReagentsMajor Product(s)
Nitration HNO₃, H₂SO₄3-Methyl-N-(4-nitrophenyl)benzene-1-sulfonamide
Halogenation Br₂, FeBr₃ or NBS3-Methyl-N-(4-bromophenyl)benzene-1-sulfonamide
Sulfonation Fuming H₂SO₄4-{[Methyl(phenyl)sulfonyl]amino}benzenesulfonic acid
Friedel-Crafts Acylation RCOCl, AlCl₃Generally low yielding due to ring deactivation and catalyst complexation.

This table presents expected outcomes based on the known reactivity of N-arylsulfonamides.

Metal-promoted tandem nitration and halogenation has been reported for the parent N-phenylbenzenesulfonamide, yielding N-(4-halo-2-nitrophenyl)benzenesulfonamide derivatives with high chemoselectivity. Similar transformations would be expected for this compound.

Nucleophilic Reactivity at the Sulfonamide Nitrogen

The acidic proton on the sulfonamide nitrogen can be removed by a base (e.g., sodium hydride, alkali carbonates) to generate a potent nucleophilic anion. This anion is central to the compound's utility in forming C-N bonds through reactions with various electrophiles.

N-Alkylation: The sulfonamide anion readily participates in nucleophilic substitution reactions with alkyl halides or other alkylating agents to furnish N-alkylated products. For instance, the related compound 4-methyl-N-phenylbenzenesulfonamide reacts with sodium hydride and ethyl iodide in DMF to yield N-ethyl-N-phenyl-p-toluenesulfonamide. nih.gov A similar reaction for this compound would produce N-alkyl-3-methyl-N-phenylbenzene-1-sulfonamide. More modern, catalytic methods using alcohols as alkylating agents in the presence of manganese or iridium catalysts have also been developed for sulfonamides. researchgate.netacs.org

N-Acylation: Acylation of the sulfonamide nitrogen can be achieved using acylating agents like acyl chlorides or N-acylbenzotriazoles. researchgate.net This reaction, typically performed in the presence of a base, yields N-acylsulfonamides, which are important structural motifs in many biologically active molecules. dergipark.org.tr The reaction of this compound with an acyl chloride (RCOCl) in the presence of a base would yield the corresponding N-acyl derivative.

Hydrolytic Stability and Degradation Pathways

The stability of the sulfonamide bond is a crucial aspect of its chemistry, particularly concerning its persistence and degradation. Generally, the S-N bond in arylsulfonamides is robust under neutral conditions but can be susceptible to cleavage under harsh acidic or basic conditions.

Acid-Catalyzed Hydrolysis: Under strong acidic conditions, the hydrolysis of sulfonamides can occur. Studies on related N-amidomethylsulfonamides suggest a mechanism involving protonation of the amide followed by cleavage. rsc.org For this compound, acid-catalyzed hydrolysis would likely involve protonation, followed by nucleophilic attack of water on the sulfur atom, leading to the cleavage of the S-N bond. The expected degradation products would be 3-methylbenzenesulfonic acid and aniline (B41778).

Base-Catalyzed Hydrolysis: In strongly basic media, hydrolysis can also proceed. The mechanism for N-aryl sulfonamides likely involves the formation of the sulfonamide anion, followed by a rate-determining cleavage step. The degradation under these conditions would also yield 3-methylbenzenesulfonic acid and aniline or their respective salts. The kinetics of hydrolysis for N-aryl arenesulfinamides have been shown to be subject to general acid catalysis. researchgate.net While specific kinetic data for this compound is not readily available, the general principles suggest that significant degradation requires forcing conditions (high temperature and extreme pH).

Role as a Synthetic Intermediate in Complex Molecule Construction

The reactivity profile of this compound makes it a valuable intermediate in the synthesis of more complex molecular architectures. The sulfonamide moiety is a well-established pharmacophore found in a wide array of therapeutic agents. tandfonline.comrsc.org

Scaffold for Drug Discovery: Derivatives of N-aryl sulfonamides are explored as inhibitors for various enzymes, such as carbonic anhydrases. mdpi.com The ability to functionalize the compound at several positions—the sulfonamide nitrogen, the N-phenyl ring, and the m-tolyl ring—allows for the systematic modification of its structure to optimize biological activity. For example, it can serve as a starting point for creating libraries of compounds for high-throughput screening.

Precursor to Heterocyclic Systems: The sulfonamide group can be used to direct chemical reactions or can be incorporated into larger heterocyclic frameworks. Arylsulfonamides have been employed in the synthesis of N-heterocycles like piperidines and pyrrolidines. rsc.orgresearchgate.net For example, cyclization reactions involving functional groups introduced onto either of the aryl rings or via reactions at the nitrogen atom can lead to the construction of complex heterocyclic systems. The synthesis of carbazole (B46965) and pyrazole (B372694) derivatives from related sulfonamide-containing precursors has been documented, highlighting the versatility of this functional group in building diverse molecular structures. researchgate.netasianpubs.org

Mechanistic Studies on Biological Interactions Non Clinical Focus

Enzyme Inhibition Mechanisms

The capacity of sulfonamides to inhibit specific enzymes is a cornerstone of their pharmacological activity. This inhibition is often explored through in vitro assays and computational modeling to understand the binding and kinetics involved.

These assays typically involve incubating the purified enzyme with its substrates, such as para-aminobenzoic acid (PABA), in the presence and absence of the inhibitor. The rate of the enzymatic reaction is then measured, often through spectrophotometric or fluorometric methods, to determine the extent of inhibition. Key kinetic parameters that are typically determined from these assays include:

IC50 (Half-maximal inhibitory concentration): This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. It is a common measure of the inhibitor's potency.

Ki (Inhibition constant): This is a more specific measure of the binding affinity between the inhibitor and the enzyme. A lower Ki value indicates a stronger interaction and more potent inhibition.

For many sulfonamide derivatives, these studies have revealed a competitive inhibition mechanism, where the sulfonamide competes with the natural substrate (PABA) for the active site of the DHPS enzyme. nih.govnih.gov

Below is an interactive table illustrating typical data obtained from such enzymatic assays for sulfonamide derivatives.

Target EnzymeAssay MethodMeasured ParameterTypical Value Range for Active Sulfonamides
Dihydropteroate (B1496061) Synthase (DHPS)SpectrophotometryIC50Low µM to nM
Dihydropteroate Synthase (DHPS)Isothermal Titration CalorimetryKiLow µM to nM
Carbonic AnhydraseStopped-flow CO2 hydrationIC50Low nM to µM
Carbonic AnhydraseEsterase assayKiLow nM to µM

Note: The values presented are generalized for the sulfonamide class and not specific to 3-methyl-N-phenylbenzene-1-sulfonamide.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For sulfonamide derivatives, docking studies are frequently employed to visualize and analyze their interaction with the active sites of target enzymes like DHPS and carbonic anhydrases. nih.govresearchgate.net

In the case of DHPS, docking studies have consistently shown that the sulfonamide moiety mimics the structure of PABA, allowing it to fit into the enzyme's active site. researchgate.net Key interactions often observed include:

Hydrogen bonding: The sulfonamide group's oxygen and nitrogen atoms can form hydrogen bonds with amino acid residues in the active site, such as arginine and serine.

Hydrophobic interactions: The benzene (B151609) ring of the sulfonamide can engage in hydrophobic interactions with nonpolar residues, further stabilizing the complex.

These computational models provide valuable insights into the structure-activity relationships of sulfonamides and can guide the design of new, more potent inhibitors. While specific docking studies for this compound are not widely reported, the general principles of sulfonamide binding to DHPS are expected to apply.

Molecular Basis of Antimicrobial Activity

The antimicrobial effect of sulfonamides is a direct consequence of their ability to interfere with essential metabolic pathways in microorganisms.

The primary mechanism of antimicrobial action for sulfonamides is the inhibition of the folic acid (folate) synthesis pathway in bacteria and some fungi. nih.govla.govnumberanalytics.com Folic acid is a vital cofactor for the synthesis of nucleic acids (DNA and RNA) and certain amino acids. la.gov Unlike humans, who obtain folic acid from their diet, many microorganisms must synthesize it de novo, making this pathway an excellent target for antimicrobial agents. rxlist.com

Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS). nih.govnih.gov This enzyme catalyzes the conversion of para-aminobenzoic acid (PABA) and dihydropteridine pyrophosphate into dihydropteroate, a precursor to dihydrofolic acid. nih.gov Due to their structural similarity to PABA, sulfonamides bind to the active site of DHPS, preventing the natural substrate from binding and thereby halting the synthesis of folic acid. nih.gov This ultimately leads to a bacteriostatic effect, where the growth and replication of the microorganism are inhibited. numberanalytics.com

As detailed above, the key bacterial enzyme inhibited by sulfonamides is dihydropteroate synthase (DHPS). nih.govnih.gov This inhibition is highly specific to the microbial enzyme, as human cells lack this pathway for folic acid synthesis. Some sulfonamides have also been shown to have inhibitory activity against other microbial enzymes, although this is less common and generally not the primary mechanism of their antimicrobial action. The effectiveness of sulfonamides can be observed against a broad spectrum of gram-positive and gram-negative bacteria, as well as some fungi like Pneumocystis jirovecii. nih.gov

Cellular Target Identification and Pathway Modulation (Excluding Efficacy/Safety/Toxicity)

Beyond their well-established role as inhibitors of folic acid synthesis, some sulfonamide derivatives have been investigated for their ability to interact with other cellular targets and modulate different pathways. It is important to note that this is an area of ongoing research, and the primary mechanism of action for most antimicrobial sulfonamides remains the inhibition of DHPS.

In non-microbial systems, certain sulfonamides have been found to inhibit other enzymes, such as carbonic anhydrases. nih.gov These enzymes are involved in various physiological processes, and their inhibition by sulfonamides is the basis for the therapeutic use of some of these compounds as diuretics and for the treatment of glaucoma. However, in the context of antimicrobial activity, the inhibition of carbonic anhydrase is not considered a primary mechanism.

The identification of cellular targets is often achieved through a combination of techniques, including affinity chromatography, proteomic approaches, and genetic methods. These studies aim to identify the specific proteins or pathways that a compound interacts with to exert its biological effects. For this compound, specific studies on cellular target identification beyond the expected inhibition of DHPS are not extensively documented in scientific literature.

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

Structure-activity relationship studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound relates to its biological activity. For derivatives of the this compound core, these studies have explored the impact of various substituents on different biological targets, ranging from enzymes to cellular signaling pathways.

Systematic modifications of the this compound scaffold have revealed key structural features that govern its biological activity. The core structure consists of a toluenesulfonyl group linked to an N-phenyl ring. Alterations to both of these aromatic rings, as well as the sulfonamide linker, have been shown to significantly modulate activity.

Research into N-aryl benzenesulfonamides has provided insights into the importance of the substitution patterns on both aromatic rings for various biological activities. For instance, in the context of inhibiting the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer, studies on related N-aryl benzenesulfonamides have shown that the nature and position of substituents on both the benzenesulfonyl and the N-aryl moieties play a critical role in their inhibitory potency. While a clear, overarching SAR pattern can be complex due to the potential for multiple biological targets, certain trends have emerged. For example, the presence and positioning of halogen atoms on the benzenesulfonyl ring can influence the compound's activity profile. nih.gov

The antimicrobial properties of sulfonamides are perhaps their most well-known characteristic. SAR studies in this area have traditionally focused on mimicking the p-aminobenzoic acid (PABA) structure to inhibit dihydropteroate synthase, an essential enzyme in bacterial folic acid synthesis. For derivatives of toluenesulfonamide, the presence of the methyl group on the benzene ring can influence the compound's lipophilicity and steric interactions within the enzyme's active site. Studies on N-(heteroaryl-substituted)-p-toluenesulfonamides have demonstrated that modifications to the N-substituent can lead to compounds with significant antibacterial and antifungal activities. researchgate.net

The following data tables summarize the findings from various studies on analogs of this compound, illustrating the impact of structural modifications on their biological activity.

Table 1: Structure-Activity Relationship of N-Arylbenzenesulfonamide Analogs as Wnt/β-catenin Signaling Inhibitors
CompoundBenzenesulfonyl Ring SubstitutionN-Aryl Ring SubstitutionRelative Activity
Analog A2,5-dichloro2-methyl-4-nitroBaseline
Analog B2,6-dihalo2-methyl-4-nitroIncreased
Analog CUnsubstitutedVariedVariable

Data in this table is derived from studies on N-aryl benzenesulfonamide (B165840) analogs and illustrates general trends in activity. nih.gov

Table 2: Antimicrobial Activity of N-Substituted p-Toluenesulfonamide (B41071) Analogs
CompoundN-SubstituentGram-Positive Bacteria ActivityGram-Negative Bacteria ActivityFungal Activity
Analog DSubstituted PyridineActiveActiveActive
Analog ESubstituted Aryl HalideModerate to HighModerate to HighModerate to High

Data in this table is based on research on N-substituted p-toluenesulfonamides, highlighting the impact of the N-substituent on antimicrobial efficacy. researchgate.netpjps.pk

These SAR studies underscore the intricate relationship between the chemical architecture of this compound derivatives and their biological function. The position and nature of substituents can dramatically alter the compound's interaction with its biological target, leading to enhanced or diminished activity. This knowledge is crucial for the rational design of more potent and selective molecules for various therapeutic applications.

Applications in Advanced Materials and Catalysis

Role as Ligands in Organometallic Catalysis

While specific catalytic applications of 3-methyl-N-phenylbenzene-1-sulfonamide are not extensively documented, the broader class of sulfonamide ligands is recognized for its potential in organometallic catalysis. Sulfonamides can coordinate with metal centers through the deprotonated nitrogen atom of the sulfonamide group, forming stable M-N bonds. sjp.ac.lk This coordination can influence the electronic and steric environment of the metal center, thereby modulating its catalytic activity. The bulky aromatic fragments of sulfonamide ligands can also play a crucial role in enhancing the fluorescent properties of the resulting metal complexes. sjp.ac.lk

The synthesis of N-arylsulfonamides has been the subject of various catalytic methodologies, including iron-catalyzed formation from nitroarenes and copper-catalyzed N-arylation of sulfonamides. organic-chemistry.orgresearchgate.net These synthetic advancements underscore the importance of the sulfonamide scaffold in coordination chemistry. Although direct evidence is pending, the structural features of this compound suggest its potential to act as a ligand in various metal-catalyzed reactions, where the electronic properties of the tolyl and phenyl groups could be tuned to influence catalytic outcomes.

Incorporation into Polymeric Materials and Nanomaterials

The incorporation of sulfonamide moieties into polymeric and nanomaterials is an area of growing interest, driven by the desire to impart specific functionalities to these materials. Research has demonstrated the successful functionalization of carbon nanoparticle surfaces by converting negatively charged sulfonate groups to positively charged sulfonamides. lboro.ac.uklboro.ac.uk This surface modification, achieved by reacting sulfonyl chlorides with amines, results in positively charged carbon nanoparticles that are water-soluble and can self-assemble into porous carbon films through layer-by-layer deposition. lboro.ac.ukbath.ac.uk

This approach suggests a potential pathway for incorporating this compound into nanomaterials. By leveraging the reactivity of the sulfonamide group, it is conceivable that this compound could be grafted onto the surface of various nanoparticles, thereby modifying their surface properties and enabling their use in applications such as sensors or specialized coatings. The aromatic nature of this compound could also contribute to the stability and electronic properties of the resulting nanomaterials.

Use in Analytical Chemistry (e.g., complexation, sensing)

In the realm of analytical chemistry, sulfonamide derivatives have demonstrated utility in separation science and complexation. A study on the electrostatic and metal interaction chromatography of sulfonamides revealed that a diethylenetriamine (B155796) functional stationary phase, capable of complexing with transition metal ions like Cu(II), Ni(II), and Zn(II), could be used for the separation of sulfonamide antimicrobials. american.edu The retention mechanism was found to be a combination of electrostatic interactions of the acidic sulfonamide function with the stationary phase and secondary metal-ligand complexations. american.edu

This suggests that this compound could be a target analyte in such chromatographic systems or could itself be used as a ligand in stationary phases for the separation of metal ions. The ability of the sulfonamide group to participate in complexation reactions with metal ions is a key attribute that could be exploited for the development of new analytical methods. nih.govjocpr.com While specific sensing applications for this compound have not been reported, its structural motifs are conducive to the design of chemosensors where binding to a target analyte would result in a detectable signal.

Supramolecular Chemistry and Self-Assembly

The principles of supramolecular chemistry, which govern the assembly of molecules through non-covalent interactions, are highly relevant to the solid-state behavior of this compound. The crystal packing of sulfonamide derivatives is often dominated by intermolecular hydrogen bonds, with the sulfonamide N-H group acting as a hydrogen bond donor and the sulfonyl oxygen atoms serving as acceptors. nih.gov

A crystallographic study of the closely related compound, 4-methyl-N-(3-methylphenyl)benzenesulfonamide, provides significant insight into the potential supramolecular behavior of this compound. In the crystal structure of 4-methyl-N-(3-methylphenyl)benzenesulfonamide, intermolecular N-H⋯O hydrogen bonds are responsible for packing the molecules into a supramolecular structure. nih.govresearchgate.net The molecule is bent at the nitrogen atom, with a C—SO2—NH—C torsion angle of 56.7 (3)°, and the dihedral angle between the benzene (B151609) rings is 83.9 (1)°. nih.govresearchgate.net

Future Research Directions and Unexplored Avenues

Development of Novel and Efficient Synthetic Routes

The classical synthesis of N-aryl sulfonamides typically involves the reaction of an arylsulfonyl chloride with an aniline (B41778) derivative. For 3-methyl-N-phenylbenzene-1-sulfonamide, this would involve reacting 3-methylbenzene-1-sulfonyl chloride with aniline. While effective, this method often requires harsh conditions and may use hazardous reagents like chlorosulfonic acid. researchgate.net Future research should focus on developing greener, more efficient, and versatile synthetic strategies.

Key areas for exploration include:

Catalytic C-H Amination: Direct C-H amination of 3-methylbenzene with N-phenylsulfonamide precursors would be a highly atom-economical approach, avoiding the pre-functionalization step of creating a sulfonyl chloride.

Transition-Metal Catalyzed Cross-Coupling Reactions: Palladium or copper-catalyzed cross-coupling reactions between an aryl halide (e.g., 3-bromotoluene) and a sulfonamide-containing boronic acid or vice versa could offer a modular and highly adaptable synthetic route.

Flow Chemistry Synthesis: The use of microreactor technology could enable safer, more controlled, and scalable production of this compound, with improved reaction times and yields.

One-Pot Syntheses: Developing one-pot procedures that combine multiple synthetic steps without isolating intermediates would significantly improve efficiency and reduce waste. For instance, a one-pot reaction starting from toluene (B28343) and aniline could be a long-term goal.

Synthetic StrategyPotential AdvantagesResearch Focus
Catalytic C-H AminationHigh atom economy, reduced stepsCatalyst development, regioselectivity control
Cross-Coupling ReactionsModularity, functional group toleranceLigand design, reaction optimization
Flow ChemistryScalability, safety, controlReactor design, process parameter optimization
One-Pot SynthesesEfficiency, reduced wasteTandem reaction discovery, catalyst compatibility

Deepening Mechanistic Understanding of Reactivity

A thorough understanding of the reactivity of this compound is crucial for its application. The sulfonamide linkage (SO₂-NH) is the key functional group, and its reactivity can be modulated by the electronic effects of the methyl and phenyl substituents.

Future research should aim to:

Investigate N-H Acidity: Quantify the pKa of the N-H bond to understand its propensity for deprotonation, which is critical for its role as a directing group or in nucleophilic reactions.

Explore N-Arylation and N-Alkylation Reactions: Systematically study the conditions under which the nitrogen atom can be further functionalized, leading to a diverse library of tertiary sulfonamides with potentially new properties.

Study Ortho-Lithiation/Metalation: Investigate the directing group ability of the N-phenylsulfonamide group in ortho-lithiation reactions on both aromatic rings, providing a pathway to further substituted derivatives.

Analyze Thermal and Photochemical Stability: Determine the decomposition pathways and products under various energetic inputs to understand the compound's stability and potential for degradation.

Expanding Computational Modeling Capabilities

In silico methods are powerful tools for predicting the properties and behavior of molecules, thereby guiding experimental work. For this compound, computational modeling can provide significant insights.

Future directions include:

Density Functional Theory (DFT) Studies: Employing DFT to calculate electronic properties, bond energies, and reaction mechanisms. This can help in understanding the compound's reactivity and spectral characteristics. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Models: If a series of biologically active derivatives are synthesized, QSAR models can be developed to correlate structural features with biological activity, aiding in the design of more potent analogues.

Molecular Docking Simulations: To explore potential biological targets, molecular docking can be used to predict the binding affinity and mode of interaction of this compound with various enzymes and receptors.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational flexibility of the molecule and its interactions with solvent molecules or within a biological environment. The dihedral angle between the benzene (B151609) rings is a key conformational parameter that influences its packing in the solid state and its interaction with binding sites. researchgate.netnih.gov

Computational MethodResearch GoalPredicted Outcomes
Density Functional Theory (DFT)Understanding electronic structure and reactivityElectron density distribution, reaction energy profiles
QSARPredicting biological activityIdentification of key structural features for activity
Molecular DockingIdentifying potential biological targetsBinding affinity scores, interaction poses
Molecular Dynamics (MD)Assessing conformational dynamicsConformational landscapes, solvent interactions

Exploring Novel Biological Targets (Mechanistic Perspective)

The sulfonamide moiety is a well-established pharmacophore found in a wide range of drugs, including antibacterial agents and diuretics. nih.gov While the specific biological activity of this compound is not extensively documented, its structure warrants investigation against various biological targets.

Future research should focus on a mechanistic approach to target identification:

Carbonic Anhydrase Inhibition: Many sulfonamides are known inhibitors of carbonic anhydrases. Screening against different isoforms of this enzyme could reveal potential therapeutic applications in glaucoma, edema, or as anticancer agents.

Enzyme Inhibition Assays: Broad-based screening against panels of enzymes, such as kinases, proteases, or methyltransferases, could uncover unexpected inhibitory activities. For instance, nicotinamide (B372718) N-methyltransferase (NNMT) is overexpressed in various cancers and could be a potential target. acs.org

Receptor Binding Studies: Investigating the interaction of the compound with various receptors, such as endothelin receptors or angiotensin II receptors, could point towards applications in cardiovascular diseases. cerradopub.com.br

Antimicrobial Activity Screening: While many antibacterial sulfonamides possess an N-heterocyclic group, screening this compound against a panel of pathogenic bacteria and fungi could reveal novel antimicrobial properties. nih.gov

Integration with Advanced Materials Science and Engineering

The properties of this compound, such as its rigid structure and potential for hydrogen bonding, make it an interesting candidate for incorporation into advanced materials.

Unexplored avenues in this area include:

Polymer Chemistry: The compound could be functionalized with polymerizable groups (e.g., vinyl or acrylate) and incorporated as a monomer into polymers. The resulting materials could exhibit modified thermal stability, refractive index, or gas permeability.

Organic Electronics: Sulfonamide-containing molecules are being explored for their use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The electronic properties of this compound could be tuned for such applications.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The sulfonamide group can act as a ligand for metal ions. Exploring the coordination chemistry of this compound could lead to the synthesis of novel coordination polymers or MOFs with interesting structural and functional properties, such as gas storage or catalysis.

Antioxidant Additives: Similar sulfonamide structures have been investigated as antioxidants in rubber and other polymers. hnljchem.com The potential of this compound to inhibit oxidative degradation in materials could be a fruitful area of research.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-methyl-NN-phenylbenzene-1-sulfonamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves coupling a substituted aniline (e.g., 3-methylaniline) with a sulfonyl chloride derivative (e.g., benzene-1-sulfonyl chloride) in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts . Reaction optimization includes:

  • Temperature control : Maintaining 0–5°C during sulfonamide bond formation to minimize side reactions.
  • Solvent selection : Dichloromethane or THF is preferred for solubility and inertness.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) improves purity .

Q. Which spectroscopic techniques are most effective for characterizing 3-methyl-NN-phenylbenzene-1-sulfonamide, and what key peaks should researchers prioritize?

  • Methodological Answer :

  • 1H^1H-NMR : Look for the sulfonamide NH proton at δ 7.5–8.0 ppm (broad singlet) and aromatic protons split into distinct patterns due to substituent effects .
  • IR : Confirm sulfonamide S=O stretches at 1350–1300 cm1^{-1} (asymmetric) and 1160–1120 cm1^{-1} (symmetric) .
  • Mass Spectrometry : The molecular ion peak ([M+H]+^+) should align with the calculated molecular weight (e.g., 263.3 g/mol for C13_{13}H13_{13}NO2_2S) .

Q. How does the methyl substituent at the 3-position influence the compound’s reactivity in nucleophilic substitution or oxidation reactions?

  • Methodological Answer : The methyl group acts as an electron-donating group, increasing electron density on the benzene ring. This:

  • Enhances stability toward electrophilic attacks but reduces reactivity in nucleophilic aromatic substitution.
  • Directs substituents to the para position in electrophilic reactions (e.g., nitration).
  • Oxidation studies : Use KMnO4_4 or CrO3_3 to probe methyl → carboxylic acid conversion, monitored by TLC or HPLC .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic structure and reactivity of 3-methyl-NN-phenylbenzene-1-sulfonamide?

  • Methodological Answer :

  • Functional selection : B3LYP/6-311+G(d,p) is recommended for accurate thermochemical data (e.g., bond dissociation energies) and frontier orbital analysis (HOMO-LUMO gaps) .
  • Geometric optimization : Compare computed sulfonamide S–N bond lengths (≈1.63 Å) with crystallographic data to validate models .
  • Reactivity prediction : Use Fukui indices to identify nucleophilic/electrophilic sites for reaction pathway design .

Q. What strategies resolve contradictions in biological activity data for sulfonamide derivatives, such as divergent antimicrobial efficacy across studies?

  • Methodological Answer :

  • Standardized assays : Ensure consistent MIC (minimum inhibitory concentration) protocols (e.g., CLSI guidelines) to minimize variability .
  • Structural analogs : Synthesize derivatives with controlled substituent variations (e.g., halogens at the phenyl ring) to isolate structure-activity relationships .
  • Meta-analysis : Use statistical tools (e.g., ANOVA) to identify confounding variables (e.g., solvent polarity, bacterial strain variability) .

Q. How do steric and electronic effects of the 3-methyl group impact crystal packing and supramolecular interactions in sulfonamide derivatives?

  • Methodological Answer :

  • X-ray crystallography : Analyze hydrogen-bonding networks (e.g., N–H···O=S interactions) and π-stacking distances in single-crystal structures .
  • Hirshfeld surface analysis : Quantify contributions of C–H···π and van der Waals interactions to lattice stability .
  • Thermogravimetric analysis (TGA) : Correlate melting points with intermolecular interaction strengths .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.